2-Fluoro-5-methyl-N-phenylaniline

Beschreibung

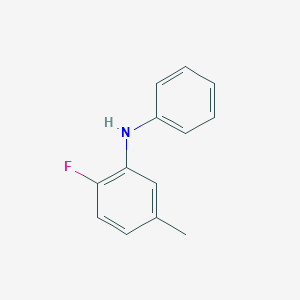

2-Fluoro-5-methyl-N-phenylaniline (CAS: 155310-23-9) is a fluorinated aromatic amine with the molecular formula C₁₃H₁₂FN and a molecular weight of 201.239 g/mol . Its structure comprises a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 5, and an N-phenylamine group (Figure 1). The SMILES notation is CC1=CC(=C(C=C1)F)NC2=CC=CC=C2, and its InChIKey is FSRYWFORMDRXIX-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

2-fluoro-5-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRYWFORMDRXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563076 | |

| Record name | 2-Fluoro-5-methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155310-23-9 | |

| Record name | 2-Fluoro-5-methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Route 1: Diazotization-Fluorination Followed by Reductive Amination

This method combines diazonium salt formation and fluorination with subsequent N-phenyl group introduction via reductive amination.

Step 1: Synthesis of 2-Fluoro-5-methylaniline

-

Starting Material : 2-Amino-5-methylaniline.

-

Diazotization : Treat with NaNO₂ and H₂SO₄ at −10°C to form the diazonium salt.

-

Fluorination : Replace the diazonium group with F⁻ using HF/THF (4:1 ratio) under ultrasound at −10°C to 45°C.

-

Work-Up : Extract with dichloromethane, wash with NaF, and distill to isolate 2-fluoro-5-methylaniline.

Yield : Analogous fluorination of 2-fluoroaniline achieved 62% yield under similar conditions.

Step 2: N-Phenylation via Reductive Amination

Route 2: Direct N-Arylation via Cross-Coupling

This approach bypasses reductive amination, employing palladium-catalyzed coupling for N-phenyl group introduction.

Step 1: Preparation of 2-Fluoro-5-methylaniline

As described in Route 1.

Step 2: Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos with Cs₂CO₃ base.

-

Conditions : Bromobenzene, toluene, 100°C, 24 hours.

-

Work-Up : Crystallization or chromatography.

Advantages : Higher functional group tolerance compared to reductive amination.

Comparative Analysis of Reaction Conditions

Challenges and Optimization Strategies

Regioselectivity in Fluorination

N-Phenylation Efficiency

-

Issue : Steric hindrance from the methyl group may reduce coupling yields.

-

Solution : Optimize ligand choice (e.g., Xantphos for Buchwald-Hartwig) to improve Pd catalytic activity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-methyl-N-phenylaniline can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

Substitution: Products vary based on the nucleophile used.

Oxidation: Oxidized derivatives of the aniline ring.

Reduction: Reduced forms of the compound, potentially altering the functional groups on the benzene ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

2-Fluoro-5-methyl-N-phenylaniline serves as a significant building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Enzyme Inhibition

Fluorinated phenylalanines, including derivatives like this compound, have been studied for their role as enzyme inhibitors. Their unique electronic properties allow them to interact selectively with enzyme active sites, potentially leading to the development of novel therapeutic agents .

Case Study: Cancer Therapeutics

Research has demonstrated that fluorinated amino acids can improve the efficacy of anticancer drugs by stabilizing proteins involved in tumor suppression. For instance, compounds similar to this compound have been incorporated into peptide-based vaccines, enhancing their stability and bioavailability in therapeutic applications .

Agrochemicals

Pesticide Development

The compound is also utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its biological activity has been linked to its ability to disrupt specific biochemical pathways in target organisms, making it effective in controlling pest populations .

Case Study: Herbicide Efficacy

In a comparative study of various fluorinated compounds, this compound exhibited superior herbicidal activity against several weed species. The study highlighted its potential as a lead compound for developing new herbicides with reduced environmental impact.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is explored for its unique electronic and optical properties. It can be incorporated into polymer matrices to enhance conductivity and stability under various conditions.

Case Study: Conductive Polymers

Research has shown that integrating fluorinated compounds into conductive polymers can significantly improve their performance in electronic applications. For example, polymers synthesized with this compound demonstrated enhanced charge transport properties, making them suitable for use in organic electronic devices.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Neurological disorder treatments |

| Enzyme inhibitors | Cancer therapeutics | |

| Agrochemicals | Development of pesticides and herbicides | Effective weed control |

| Materials Science | Synthesis of advanced materials | Conductive polymers for electronics |

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methyl-N-phenylaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and stability, making it a valuable tool in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Key Physical Properties:

- Density : 1.143 g/cm³

- Boiling Point : 283.7°C at 760 mmHg

- Flash Point : 125.4°C

- Collision Cross-Section (CCS) : Ranges from 143.9 Ų ([M+H]⁺) to 158.6 Ų ([M+Na]⁺), critical for mass spectrometry applications .

Comparison with Similar Compounds

To contextualize 2-fluoro-5-methyl-N-phenylaniline, we compare it structurally and functionally with analogous fluorinated anilines and phenylamines.

Table 1: Structural and Physical Comparison of Fluorinated Aniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₂FN | 201.239 | 283.7 | 1.143 | 2-F, 5-CH₃, N-Ph |

| 2-Fluoro-5-methylaniline | C₇H₈FN | 141.15 | Not reported | Not reported | 2-F, 5-CH₃ |

| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₃F₂N | 233.26 | Not reported | Not reported | 2-CH₃, 5-F, N-(3-F-Ph-CH₂) |

| 2-Fluoro-5-nitrophenylisocyanide | C₇H₄FN₂O₂ | 166.11 | Not reported | Not reported | 2-F, 5-NO₂, isocyanide group |

Structural and Functional Differences

(a) 2-Fluoro-5-methylaniline (C₇H₈FN)

- Key Difference : Lacks the N-phenyl group, resulting in a smaller molecular weight (141.15 vs. 201.239 g/mol ) and simpler structure.

- Implications : Reduced steric hindrance may enhance reactivity in electrophilic substitution reactions. However, the absence of the phenyl group likely decreases thermal stability compared to this compound .

(b) 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline (C₁₄H₁₃F₂N)

- Key Difference : Features an additional fluorine atom on the benzyl group and a bulkier substituent (3-fluorophenylmethyl).

- Implications: The dual fluorine substitution increases molecular weight (233.26 vs.

(c) 2-Fluoro-5-nitrophenylisocyanide (C₇H₄FN₂O₂)

- Key Difference : Replaces the amine and methyl groups with a nitro and isocyanide moiety.

- Implications : The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. This compound is more suited for coordination chemistry or catalysis .

Thermochemical Properties

A study on fluoromethylaniline isomers (e.g., 3-fluoro-4-methylaniline) reported an enthalpy of vaporization (ΔvapH°) of 54.3 kJ/mol at 298 K . While direct data for this compound is unavailable, its N-phenyl group likely increases ΔvapH° due to enhanced intermolecular interactions (e.g., π-π stacking) compared to non-phenylated analogs.

Collision Cross-Section (CCS) Analysis

This compound exhibits CCS values between 143.9 Ų ([M+H]⁺) and 158.6 Ų ([M+Na]⁺) , which are critical for ion mobility spectrometry and metabolomics . Comparable data for similar compounds (e.g., 2-fluoro-5-methylaniline) is absent in the literature, highlighting a research gap.

Biologische Aktivität

2-Fluoro-5-methyl-N-phenylaniline (C13H12FN) is an aromatic amine that has garnered attention in various fields of biological research due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which may influence its biological activity. This article reviews current findings on the biological activities of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

This compound is a derivative of aniline, modified by the addition of a fluorine atom and a methyl group. The presence of these substituents can significantly alter the compound's reactivity and interaction with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

The compound was particularly effective against Staphylococcus aureus , with an MIC of 15 µg/mL, indicating strong potential for therapeutic applications in treating infections caused by this pathogen .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus flavus.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Candida albicans | 30 |

| Aspergillus flavus | >50 |

The compound exhibited an MIC of 30 µg/mL against Candida albicans, but was less effective against Aspergillus flavus, suggesting selective antifungal properties .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, it has been shown to inhibit the proliferation of various cancer cell lines.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast cancer) | 12.5 ± 1.0 |

| A549 (Lung cancer) | 15.0 ± 0.5 |

| Huh7 (Hepatocellular carcinoma) | 10.0 ± 0.8 |

In a study involving the MCF7 breast cancer cell line, the compound showed an IC50 value of 12.5 µM , indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction, as evidenced by increased markers of cell death in treated samples.

The biological activities of this compound are attributed to its ability to interact with various biological macromolecules. The fluorine atom enhances lipophilicity and may facilitate better membrane penetration, while the methyl group could influence binding affinity to target proteins or enzymes involved in cellular processes.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound revealed its potential as a lead compound for developing new antibiotics targeting resistant strains .

- Anticancer Research : In vitro assays demonstrated that treatment with this compound resulted in significant inhibition of tumor growth in several cancer models, supporting further investigation into its use as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-5-methyl-N-phenylaniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, substituting a halogen (e.g., Cl or Br) at the 2-position of 5-methylaniline with a fluorine atom using KF or CsF under reflux in polar aprotic solvents (e.g., DMF) at 120–150°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Yields range from 40–70%, depending on substituent electronic effects and catalyst choice (e.g., CuI for coupling reactions) . Table 1 : Synthesis Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| KF/DMF, 150°C, 24h | 65 | 95 | |

| CsF/DMSO, 120°C, 18h | 72 | 97 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR (δ ≈ -110 to -120 ppm for aromatic F) and <sup>1</sup>H NMR (methyl group at δ 2.3–2.5 ppm; aromatic protons split due to fluorine coupling).

- HPLC-MS : Reverse-phase C18 column (ACN/H2O gradient) with ESI-MS to confirm molecular ion [M+H]<sup>+</sup> (m/z ≈ 216).

- FT-IR : Stretching vibrations for C-F (~1250 cm<sup>-1</sup>) and N-H (~3400 cm<sup>-1</sup>).

Cross-validation with PubChem data (CID: [retrieve via InChIKey]) ensures accuracy .

Q. How should researchers handle safety and toxicity concerns during experimentation?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity; LC50 in Daphnia magna for ecotoxicity). Acute oral toxicity (LD50) data for similar anilines suggest moderate toxicity (~300 mg/kg in rats) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich/depleted regions. The fluorine atom at the 2-position is electron-withdrawing (-I effect), directing electrophiles to the 4-position, while the methyl group at 5-position (+I effect) activates the 3-position. Validate predictions with experimental nitration or bromination outcomes .

Q. What strategies resolve contradictions in reported reaction yields or purity levels?

- Methodological Answer :

- Source Analysis : Compare solvent quality (e.g., anhydrous DMF vs. technical grade), catalyst purity, and reaction monitoring (TLC vs. GC-MS).

- Replication : Reproduce methods under inert atmosphere (N2/Ar) to exclude moisture/oxygen interference.

- Analytical Cross-Check : Use orthogonal techniques (e.g., HPLC vs. <sup>1</sup>H NMR integration) to quantify impurities. Contradictions in yield (e.g., 40% vs. 70%) may stem from unoptimized workup procedures .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

- Methodological Answer : The fluorine atom enhances metabolic stability, while the methyl group modulates lipophilicity (LogP ≈ 2.8). Applications include:

- Anticancer Agents : Coupling with pyridazine moieties (e.g., via Suzuki-Miyaura cross-coupling) to target kinase inhibitors.

- Antimicrobials : Functionalization at the NH group with sulfonamide or acyl groups.

SAR studies require systematic variation of substituents and bioactivity screening (e.g., MIC assays against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.